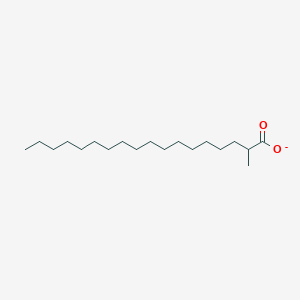

2-Methyloctadecanoate

Description

2-Methyloctadecanoate is a branched-chain fatty acid ester characterized by an 18-carbon backbone (octadecanoate) with a methyl group substituted at the second carbon position. This structural modification distinguishes it from linear-chain fatty acid esters and influences its physicochemical properties, reactivity, and biological interactions.

Propriétés

Formule moléculaire |

C19H37O2- |

|---|---|

Poids moléculaire |

297.5 g/mol |

Nom IUPAC |

2-methyloctadecanoate |

InChI |

InChI=1S/C19H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(2)19(20)21/h18H,3-17H2,1-2H3,(H,20,21)/p-1 |

Clé InChI |

GBZDALHFANHWOF-UHFFFAOYSA-M |

SMILES |

CCCCCCCCCCCCCCCCC(C)C(=O)[O-] |

SMILES canonique |

CCCCCCCCCCCCCCCCC(C)C(=O)[O-] |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The unique properties of 2-Methyloctadecanoate are best understood through comparisons with structurally analogous compounds. Key factors include chain length, branching position, and functional group variations.

Structural and Functional Comparisons

Table 1: Comparative Analysis of this compound and Analogous Compounds

Key Research Findings

- Branching Effects on Reactivity: Studies on Kolbe electrolysis revealed that the methyl branch in this compound leads to complete racemization of optically active radicals during mixed coupling reactions. This contrasts with linear esters, where stereochemical integrity is better preserved, highlighting the role of branching in radical stabilization .

- Biological Relevance: In metabolomic profiling, this compound was elevated in maternal hair samples of fetuses with growth restriction, alongside other fatty acid esters like palmitate and myristate.

- Physicochemical Properties: The methyl branch at C2 increases steric hindrance, reducing crystallinity and melting points compared to linear methyl stearate. For instance, methyl stearate melts at ~39°C, while branched analogs like this compound likely exhibit lower melting points, enhancing solubility in hydrophobic matrices.

Functional Group Impact : Substitution of the methyl group with a hydroxyl (e.g., Methyl 2-hydroxystearate) introduces hydrogen-bonding capacity, increasing polarity and altering solubility profiles. This functional variation expands utility in emulsification or as intermediates in esterification reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.